molecular formula C10H10ClNO B6292258 N-benzyl-N-ethenylcarbamoyl chloride CAS No. 52884-88-5

N-benzyl-N-ethenylcarbamoyl chloride

Cat. No.: B6292258
CAS No.: 52884-88-5
M. Wt: 195.64 g/mol
InChI Key: NKEWWOXHANCCSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-N-ethenylcarbamoyl chloride is a chemical compound with the molecular formula C10H10ClNO. It is a member of the carbamoyl chloride family, which are known for their reactivity and utility in organic synthesis. This compound is used in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-benzyl-N-ethenylcarbamoyl chloride can be synthesized through the reaction of benzylamine with vinyl chloroformate. The reaction typically occurs under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

C6H5CH2NH2+ClCOOCH=CH2C6H5CH2NCOCH=CH2+HCl\text{C}_6\text{H}_5\text{CH}_2\text{NH}_2 + \text{ClCOOCH=CH}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{NCOCH=CH}_2 + \text{HCl} C6​H5​CH2​NH2​+ClCOOCH=CH2​→C6​H5​CH2​NCOCH=CH2​+HCl

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-ethenylcarbamoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding carbamates, ureas, and thiocarbamates.

    Hydrolysis: In the presence of water, it hydrolyzes to form N-benzyl-N-ethenylcarbamate and hydrochloric acid.

    Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles.

    Catalysts: Catalysts such as triethylamine or pyridine are often used to facilitate the reactions.

    Solvents: Organic solvents like dichloromethane, toluene, and acetonitrile are typically used.

Major Products

The major products formed from these reactions include N-benzyl-N-ethenylcarbamate, N-benzyl-N-ethenylurea, and N-benzyl-N-ethenylthiocarbamate .

Scientific Research Applications

N-benzyl-N-ethenylcarbamoyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: It is used in the development of new drugs and therapeutic agents.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-benzyl-N-ethenylcarbamoyl chloride involves the formation of a reactive intermediate that can interact with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules, leading to changes in their structure and function. This reactivity makes it a valuable tool in chemical biology and medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

  • N-benzylcarbamoyl chloride
  • N-ethenylcarbamoyl chloride
  • N-benzyl-N-methylcarbamoyl chloride

Uniqueness

N-benzyl-N-ethenylcarbamoyl chloride is unique due to its dual functional groups (benzyl and ethenyl), which provide distinct reactivity patterns compared to other carbamoyl chlorides. This dual functionality allows for more versatile applications in organic synthesis and chemical modification of biomolecules .

Properties

IUPAC Name

N-benzyl-N-ethenylcarbamoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO/c1-2-12(10(11)13)8-9-6-4-3-5-7-9/h2-7H,1,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKEWWOXHANCCSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CN(CC1=CC=CC=C1)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.